o-Cresolphthalein complexone

Catalog No.
S562397
CAS No.
2411-89-4
M.F
C32H32N2O12
M. Wt
636.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
o-Cresolphthalein complexone

CAS Number

2411-89-4

Product Name

o-Cresolphthalein complexone

IUPAC Name

2-[[5-[1-[3-[[bis(carboxymethyl)amino]methyl]-4-hydroxy-5-methylphenyl]-3-oxo-2-benzofuran-1-yl]-2-hydroxy-3-methylphenyl]methyl-(carboxymethyl)amino]acetic acid

Molecular Formula

C32H32N2O12

Molecular Weight

636.6 g/mol

InChI

InChI=1S/C32H32N2O12/c1-17-7-21(9-19(29(17)43)11-33(13-25(35)36)14-26(37)38)32(24-6-4-3-5-23(24)31(45)46-32)22-8-18(2)30(44)20(10-22)12-34(15-27(39)40)16-28(41)42/h3-10,43-44H,11-16H2,1-2H3,(H,35,36)(H,37,38)(H,39,40)(H,41,42)

InChI Key

IYZPEGVSBUNMBE-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O

Synonyms

3’,3’’-Bis[[bis(carboxymethyl)amino]methyl]-5’,5’’-dimethyl-phenolphthalein;N,N’-[(3-Oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)glycine];3,3’-Bis[N,N-bis(carboxymethyl)aminomethyl]-o-cresolp

Canonical SMILES

CC1=CC(=CC(=C1O)CN(CC(=O)O)CC(=O)O)C2(C3=CC=CC=C3C(=O)O2)C4=CC(=C(C(=C4)C)O)CN(CC(=O)O)CC(=O)O

Calorimetric Determination of Calcium in Serum

o-Cresolphthalein Complexone is a pH indicator dye commonly used for the calorimetric determination of calcium in serum. [] This method relies on the formation of a colored complex between calcium ions (Ca²⁺) and o-cresolphthalein Complexone in an alkaline solution. [, ] The intensity of the color is directly proportional to the concentration of calcium present, allowing for its quantification through colorimetric analysis. []

Mechanism of Action

At a basic pH (around pH 12), o-cresolphthalein Complexone forms a stable complex with calcium ions. This complex exhibits a distinct purple color, whereas the free form of the dye is colorless at this pH. [, ] By measuring the absorbance of the solution at a specific wavelength (typically around 570 nm), the concentration of the calcium-dye complex can be determined. This value can then be correlated to the initial concentration of calcium in the serum sample. []

Advantages and Limitations

The o-cresolphthalein Complexone method offers several advantages for calcium determination in serum, including:

  • Simplicity: The method is relatively simple and straightforward to perform, requiring minimal equipment and expertise. []
  • Sensitivity: The method is sensitive enough to detect even small changes in calcium concentration. []
  • Cost-effectiveness: The reagents involved are relatively inexpensive. []
  • Interference: Other metal ions present in the serum, such as magnesium, can interfere with the calcium measurement, leading to inaccurate results. []
  • pH sensitivity: The color development is highly dependent on the pH of the solution, requiring careful control to ensure accurate measurements. []

o-Cresolphthalein complexone is a synthetic organic compound that belongs to the class of phthalein dyes. It is primarily recognized for its role as an indicator in complexometric titrations, particularly for alkaline earth metals such as calcium, magnesium, strontium, and barium. The compound exhibits a unique property of changing color based on pH levels, being colorless at pH values below 8.2 and turning purple above pH 9.8. Its molecular formula is C22H18O4C_{22}H_{18}O_4, and it is soluble in organic solvents like ethanol but insoluble in water .

The mechanism of action of OC relies on the chelating agent's ability to form a stable complex with calcium ions. The specific functional groups involved and the detailed electronic changes upon complexation are not publicly available. However, it is understood that the complexation alters the electronic structure of the indicator molecule, leading to a shift in its absorption spectrum and a change in color [].

Limited information is available on the specific safety hazards of OC. However, as a general guideline, it is recommended to handle laboratory chemicals with appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat [].

The primary chemical reaction involving o-cresolphthalein complexone occurs when it interacts with calcium ions in an alkaline solution. The reaction can be summarized as follows:

Ca2++o Cresolphthalein complexoneCa oCPC Complex Violet \text{Ca}^{2+}+\text{o Cresolphthalein complexone}\rightarrow \text{Ca oCPC Complex Violet }

This reaction produces a violet-colored complex that can be quantitatively analyzed through spectrophotometry, with maximum absorbance at 577 nm . The presence of other ions, such as magnesium or iron, can interfere with this reaction; therefore, chelating agents like 8-hydroxyquinoline are often added to mitigate these effects .

In biological contexts, o-cresolphthalein complexone is utilized primarily for the colorimetric determination of calcium levels in serum samples. This method is crucial in clinical diagnostics, as calcium plays a vital role in various physiological processes including muscle contraction and neurotransmitter release. The compound's ability to form a stable complex with calcium ions allows for accurate measurements that are essential for assessing calcium homeostasis in the body .

The synthesis of o-cresolphthalein complexone typically involves the reaction of o-cresolphthalein with suitable amines or imines. Although specific industrial production methods are not widely documented, laboratory synthesis can be achieved by combining o-cresolphthalein with reagents such as diethylenetriamine or other similar compounds under controlled conditions. This process generally requires careful temperature management and purification steps to isolate the desired product .

o-Cresolphthalein complexone has several notable applications:

  • Clinical Diagnostics: It is widely used for colorimetric assays to determine calcium levels in blood serum.
  • Chemical Synthesis: The compound serves as a precursor in synthesizing polyamides and polyimides, which have applications in materials science due to their thermal stability and mechanical strength.
  • Laboratory Research: It acts as an indicator in complexometric titrations for various metal ions .

Studies on the interactions of o-cresolphthalein complexone with various metal ions have shown that it selectively binds to alkaline earth metals while exhibiting minimal interference from transition metals under certain conditions. This selectivity makes it a valuable tool for determining concentrations of calcium and magnesium in biological samples without significant cross-reactivity from other ions .

Several compounds share structural or functional similarities with o-cresolphthalein complexone. Here are some notable examples:

Compound NameStructural SimilarityPrimary Use
PhenolphthaleinPhthalic derivativepH indicator
ThymolphthaleinPhthalic derivativepH indicator
Eriochrome Black TComplexometric dyeIndicator for metal ion titrations
8-HydroxyquinolineChelating agentMetal ion chelation

Uniqueness of o-Cresolphthalein Complexone: Unlike these similar compounds, o-cresolphthalein complexone specifically forms stable complexes with alkaline earth metals while providing a clear colorimetric response that is easily quantifiable. This makes it particularly advantageous for clinical applications where precise measurements of calcium and magnesium are critical .

XLogP3

-2

UNII

A4P6737I7F

Related CAS

62698-54-8 (tetra-hydrochloride salt)

Other CAS

2411-89-4

Wikipedia

O-cresolphthalein complexone

General Manufacturing Information

Glycine, N,N'-[(3-oxo-1(3H)-isobenzofuranylidene)bis[(6-hydroxy-5-methyl-3,1-phenylene)methylene]]bis[N-(carboxymethyl)-: ACTIVE

Dates

Modify: 2023-08-15

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